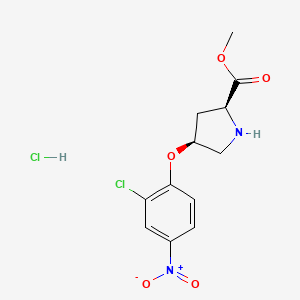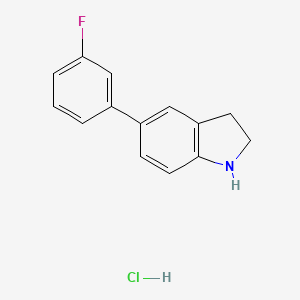
5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride
Übersicht
Beschreibung
5-(3-Fluorophenyl)-2,3-dihydro-1H-indole hydrochloride: is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound has been studied for its potential therapeutic propertiesThe presence of the fluorophenyl group may enhance these activities and provide new avenues for drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable component in various industrial applications .
Wirkmechanismus
Target of action
Compounds similar to “5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride” often target specific receptors or enzymes in the body. For example, many indole derivatives are known to interact with various receptors in the central nervous system .
Mode of action
The mode of action of such compounds often involves binding to their target receptor or enzyme, which can either activate or inhibit the target’s function. The fluorophenyl group might enhance the compound’s binding affinity or selectivity for its target .
Biochemical pathways
The exact biochemical pathways affected by “this compound” would depend on its specific targets. Indole derivatives are often involved in neurotransmission, and they might affect pathways related to the synthesis, release, or reuptake of neurotransmitters .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of “this compound” would depend on various factors, including its chemical structure and the route of administration. For example, the presence of the fluorophenyl group might influence the compound’s lipophilicity, which could affect its absorption and distribution .
Result of action
The molecular and cellular effects of “this compound” would depend on its mode of action and the specific cells or tissues where its targets are expressed. For example, if the compound acts as a neurotransmitter receptor agonist, it might enhance neurotransmission, leading to changes in neuronal activity .
Action environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that might interact with the compound or its targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of aryl hydrazines with ketones under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring. The specific conditions for this reaction include the use of hydrazine hydrochloride salts and ethereal solvents, with microwave irradiation often employed to accelerate the reaction .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like HPLC and NMR spectroscopy to confirm the structure and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(3-Fluorophenyl)-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyl or hydroxyl groups into the indole ring.
Reduction: Reduction reactions can convert the indole ring into indoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce indoline derivatives .
Vergleich Mit ähnlichen Verbindungen
5-Fluoroindole: Another indole derivative with a fluorine atom, known for its biological activities.
3-Fluorophenylhydrazine hydrochloride: A precursor in the synthesis of fluorophenyl indole derivatives.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness: 5-(3-Fluorophenyl)-2,3-dihydro-1H-indole hydrochloride is unique due to the presence of both the fluorophenyl group and the indole ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields .
Eigenschaften
IUPAC Name |
5-(3-fluorophenyl)-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN.ClH/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14;/h1-5,8-9,16H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBIROJQEWTEIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC(=CC=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


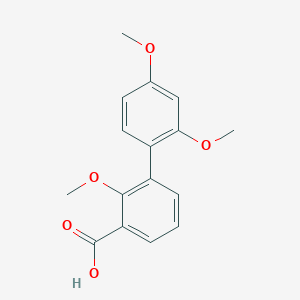
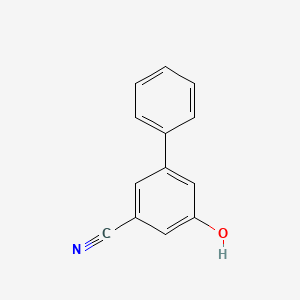
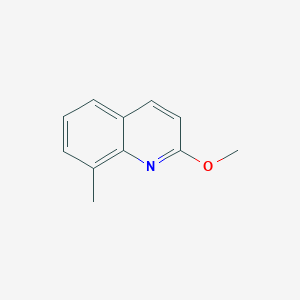
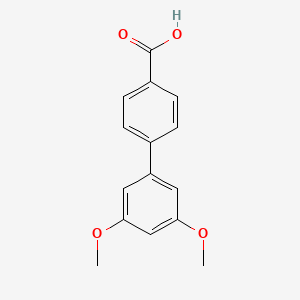
![4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1456132.png)
![3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456134.png)
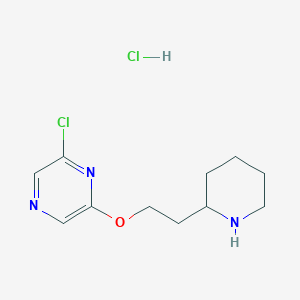
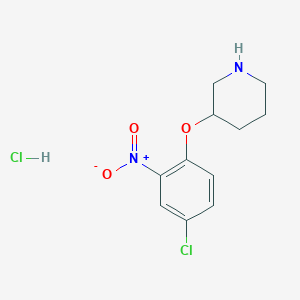
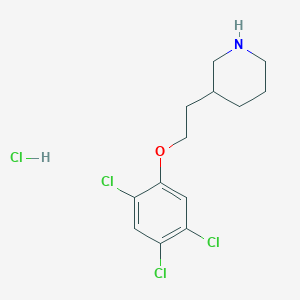
![2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456141.png)
![N-{3-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1456142.png)
![Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456145.png)

